5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Overview
Description
5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzaldehyde core substituted with chloro, ethoxy, and piperazinyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride typically involves multi-step organic reactions. One common route includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(4-methylpiperazin-1-yl)ethanol under basic conditions to form the intermediate 5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzoic acid
Reduction: 5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
- 5-chloro-2-ethoxy-phenyl-(4-methyl-piperazin-1-yl)-methanone hydrochloride
- 2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Uniqueness
5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.ClH/c1-18-4-6-19(7-5-18)8-9-21-10-11-22-16-3-2-15(17)12-14(16)13-20;/h2-3,12-13H,4-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXFCJYGRKCCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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